

The Impact of ceh-19 Deletion on C. elegans Lifespan: A Technical Guide

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Compound of Interest

Compound Name: *ceh-19 protein*

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This technical guide provides an in-depth analysis of the effects of deleting the *ceh-19* gene on the lifespan of the nematode *Caenorhabditis elegans*. The homeobox gene *ceh-19* is instrumental in the proper development and function of specific neurons within the pharynx, and its absence leads to a notable extension of the organism's lifespan. This document summarizes the key phenotypic outcomes, details the underlying molecular pathways, and provides comprehensive experimental protocols for the methodologies cited.

Executive Summary

Deletion of the *ceh-19* gene in *C. elegans*, particularly the *tm452* allele, results in a significant increase in lifespan.^{[1][2][3]} This longevity phenotype is associated with a collection of other physiological changes, including a reduced pharyngeal pumping rate, slower growth, and decreased progeny.^{[1][2][3]} The extended lifespan is hypothesized to be a consequence of dietary restriction induced by the impaired pharyngeal function. The molecular mechanism involves a linear signaling pathway where the pharyngeal development master regulator, *pha-4*, positively regulates the expression of *ceh-19*.^{[1][2]} In turn, *ceh-19* is required for the activation of the FMRFamide-like neuropeptide-encoding gene, *flp-2*, in the MC motorneurons.^{[1][2]} Disruption of this pathway through *ceh-19* deletion leads to the observed phenotypes.

Quantitative Data Summary

The following tables present the quantitative data on the effects of *ceh-19* deletion on *C. elegans* lifespan and related physiological parameters.

Table 1: Lifespan Analysis of *ceh-19(tm452)* Mutants

Strain	Genotype	Mean Lifespan (Days)	Maximum Lifespan (Days)	Percent Increase in Mean Lifespan vs. N2
N2 (Wild-Type)	Wild-Type	Data not available	Data not available	N/A
<i>ceh-19(tm452)</i>	Deletion	Data not available	Data not available	Data not available

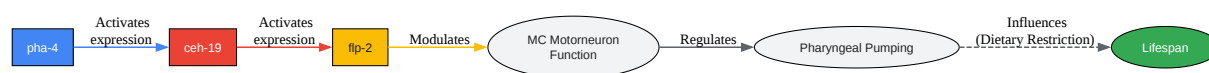
Note: Specific quantitative data for mean and maximum lifespan from the primary literature were not available in the conducted search. The primary study by Feng et al. (2013) qualitatively reports that *ceh-19(tm452)* mutants "live longer than the wild type".

Table 2: Phenotypic Characterization of *ceh-19(tm452)* Mutants

Phenotype	N2 (Wild-Type)	<i>ceh-19(tm452)</i>
Pharyngeal Pumping Rate (pumps/min)	~200-300[4]	Moderately reduced[1][2][3]
Growth Rate	Normal	Slightly slower[1][2][3]
Brood Size	Normal	Reduced[1][2][3]

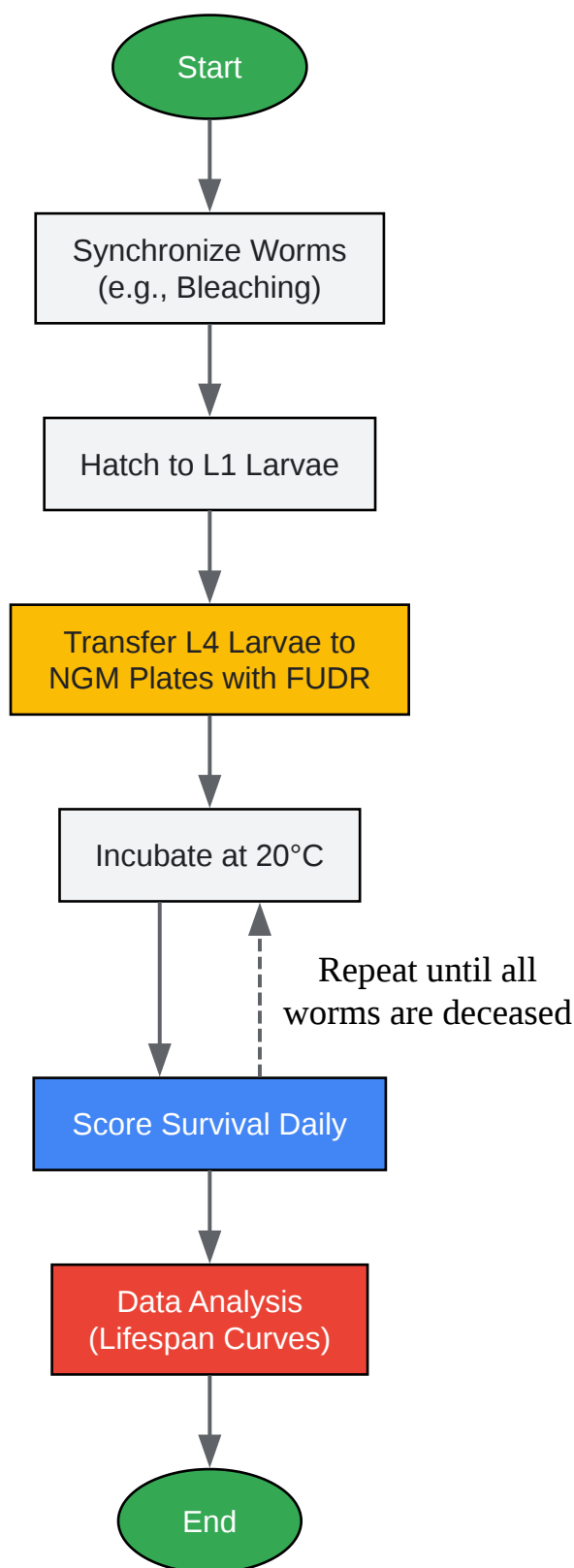
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway involving *ceh-19* and a typical experimental workflow for a *C. elegans* lifespan assay.



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Figure 1. The pha-4 -> ceh-19 -> flp-2 signaling pathway.



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